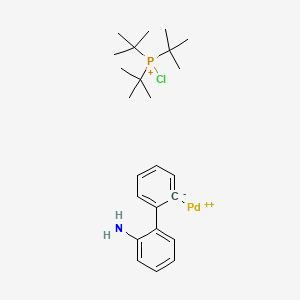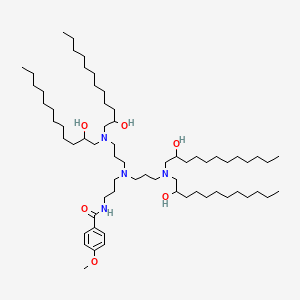![molecular formula C33H32ClF3N2O2 B11927828 2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)
2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GW6340 is a selective liver X receptor agonist with potential anticancer activity. It promotes macrophage reverse cholesterol transport and can be used to study atherosclerosis . The compound is known for its specificity to the intestine, making it a valuable tool in scientific research.
Métodos De Preparación
The preparation of GW6340 involves synthetic routes that typically include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of DMSO to achieve a concentration of 40 mg/mL
Análisis De Reacciones Químicas
GW6340 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
GW6340 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of liver X receptor activation and its effects on cholesterol metabolism.
Medicine: GW6340 has potential anticancer activity and is being investigated for its role in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting liver X receptors.
Mecanismo De Acción
GW6340 exerts its effects by activating liver X receptors, which are nuclear receptors involved in the regulation of cholesterol metabolism and lipogenesis. The activation of these receptors promotes the expression of ATP-binding cassette transporters A1 and G1 in macrophages, leading to increased cholesterol efflux . This process is crucial for reverse cholesterol transport, which helps prevent the accumulation of excess cholesterol in peripheral tissues.
Comparación Con Compuestos Similares
GW6340 is unique due to its intestinal specificity and selective activation of liver X receptors. Similar compounds include:
Propiedades
Fórmula molecular |
C33H32ClF3N2O2 |
|---|---|
Peso molecular |
581.1 g/mol |
Nombre IUPAC |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C33H32ClF3N2O2/c34-32-27(15-8-17-30(32)33(35,36)37)22-39(18-9-19-41-28-16-7-10-24(20-28)21-31(38)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H2,38,40) |
Clave InChI |
ZVWVNNYZOBNFFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)N)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)



![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)



![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)


